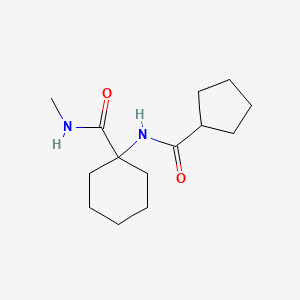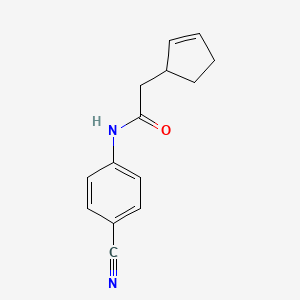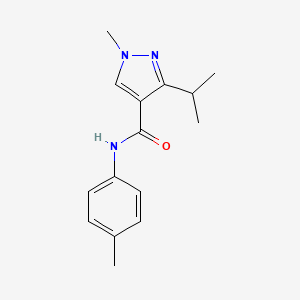![molecular formula C13H19N3O B7514243 N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide, also known as NDMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDMA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
科学研究应用
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is commonly used to induce excitotoxicity, a process in which excessive activation of the NMDA receptor leads to neuronal damage and death. This model has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been used to study the mechanisms of drug addiction and withdrawal, as the NMDA receptor has been implicated in these processes.
作用机制
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide acts as a potent antagonist of the NMDA receptor, binding to the receptor and preventing the activation of ion channels. This leads to a decrease in calcium influx and a reduction in synaptic plasticity. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems.
Biochemical and Physiological Effects
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in drug addiction and withdrawal.
实验室实验的优点和局限性
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent and specific antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has some limitations as a research tool. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a potent neurotoxin, and its use requires careful handling and disposal. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can also be expensive to synthesize, which may limit its availability for some research groups.
未来方向
There are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, as well as for the management of pain and addiction.
Another area of interest is the development of new methods for studying the role of the NMDA receptor in vivo. This could include the development of new imaging techniques that can visualize the activity of the receptor in real-time, as well as the development of new animal models that can mimic the pathogenesis of neurodegenerative diseases.
In conclusion, N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research, and there are many possible future directions for N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide research. However, careful handling and disposal of N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide are required due to its potent neurotoxicity.
合成方法
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized by reacting 2-(dimethylamino)phenylacetonitrile with pyrrolidine-1-carboxylic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide.
属性
IUPAC Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-8-4-3-7-11(12)14-13(17)16-9-5-6-10-16/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCLGNKNHYGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)


![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)

